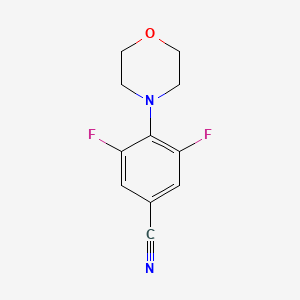

3,5-Difluoro-4-(morpholin-4-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Difluoro-4-(morpholin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H10F2N2O and a molecular weight of 224.21 g/mol . It is a solid-crystal substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H10F2N2O/c12-10-5-8(6-11(13)9(10)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2 . This indicates that the molecule consists of a benzonitrile core with two fluorine atoms and a morpholinyl group attached.Physical And Chemical Properties Analysis

“this compound” is a solid-crystal substance . The boiling point and other physical properties are not specified in the retrieved data .Scientific Research Applications

Electrochemical Studies

A study on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene compounds, including those with morpholin-1-yl substituents, explores their electrochemical properties. These compounds form dications through electron loss, and their structures have been crystallographically characterized. The research provides insights into the ion pairing and electrochemical behavior of such compounds, which could be relevant for understanding the properties of 3,5-Difluoro-4-(morpholin-4-yl)benzonitrile (Adams et al., 2010).

Crystal Structure Analysis

An investigation into the crystal structure of a similar compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, provides valuable information on molecular interactions and structural conformations. Such analyses are crucial for understanding the chemical and physical properties of related compounds, including this compound (Fun et al., 2011).

Synthesis and Antidepressive Activity

A study on the synthesis of m-difluorine morpholinol hydrochloride derivatives from 3,5-difluoropropiophenone, including morpholine-based compounds, assesses their antidepressant activities. This research is significant for understanding the potential therapeutic applications of this compound in the field of mental health (You-li, 2014).

Novel Synthesis Methods

Research on synthesizing benzo[1,5]oxazepin-4-one-based compounds from difluorinated precursors, including morpholine, contributes to the development of novel synthetic routes. These methods can potentially be applied to the synthesis of this compound and its derivatives (Wang et al., 2008).

Antitumor Activity

A study on 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, involving the condensation of cyanobenzoic acid with morpholino-indazolamine, reveals its crystal structure and antitumor activity. This research highlights the potential of morpholine derivatives, including this compound, in cancer treatment (Lu et al., 2018).

Safety and Hazards

The safety information for “3,5-Difluoro-4-(morpholin-4-yl)benzonitrile” indicates that it may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “3,5-Difluoro-4-(morpholin-4-yl)benzonitrile” could involve further studies on its potential biological activities, given the interest in similar compounds for their inhibitory activity against certain kinases . Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as to develop efficient synthetic routes.

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is the LRRK2 kinase . The LRRK2 kinase plays a crucial role in several biochemical pathways, including those involved in Parkinson’s disease .

Mode of Action

This compound: interacts with the LRRK2 kinase, inhibiting its activity . This inhibition can lead to changes in the biochemical pathways that the LRRK2 kinase is involved in .

Biochemical Pathways

The inhibition of the LRRK2 kinase by This compound affects several biochemical pathways. These pathways are involved in cellular processes such as cell growth and survival, protein synthesis, and cellular trafficking .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of the LRRK2 kinase . This inhibition can lead to changes in the biochemical pathways that the LRRK2 kinase is involved in, potentially altering cellular processes .

properties

IUPAC Name |

3,5-difluoro-4-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-9-5-8(7-14)6-10(13)11(9)15-1-3-16-4-2-15/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUCLIASGYDYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)

![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)

![N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2685260.png)

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2685267.png)

![2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2685270.png)

![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2685274.png)